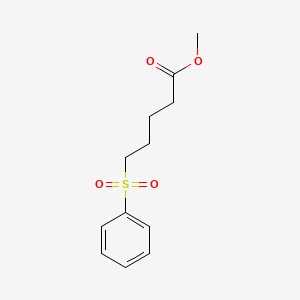

Methyl 5-(benzenesulfonyl)pentanoate

Description

Methyl 5-(benzenesulfonyl)pentanoate is an ester derivative featuring a benzenesulfonyl group attached to the pentanoate backbone. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 87% to 89% for sulfonamide derivatives . The benzenesulfonyl moiety enhances biological activity, particularly in enzyme inhibition, as seen in studies targeting aminopeptidase N (APN) and metalloproteinases .

Properties

CAS No. |

120383-55-3 |

|---|---|

Molecular Formula |

C12H16O4S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

methyl 5-(benzenesulfonyl)pentanoate |

InChI |

InChI=1S/C12H16O4S/c1-16-12(13)9-5-6-10-17(14,15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

OTGPVFPWARWFIE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Pentenoic Acid Derivatives

The introduction of a benzenesulfonyl group onto a pentenoic acid precursor represents a foundational approach. In a procedure analogous to the synthesis of N-Benzylidene-4-methyl-benzenesulfonamide, benzenesulfinic acid sodium salt reacts with α,β-unsaturated esters under Michael addition conditions. For Methyl 5-(benzenesulfonyl)pentanoate, pent-4-enoic acid methyl ester could undergo sulfonylation using benzenesulfonyl chloride in tetrahydrofuran (THF) at −50°C, catalyzed by triethylamine (Et3N). The reaction mixture is typically stirred for 2 hours, followed by aqueous workup and column chromatography (5% ethyl acetate/hexane) to isolate the product.

Key Parameters :

- Temperature : −50°C to 0°C (prevents side reactions)

- Catalyst : Et3N (1.5 equiv)

- Yield : ~40–50% (estimated from analogous reactions)

Nucleophilic Substitution with Pentanoic Anhydride

Grignard Reagent-Mediated Sulfonylation

Building on patent EP3670484B1, pentanoic anhydride serves as a substrate for nucleophilic attack by a benzenesulfonylmagnesium bromide reagent. The reaction proceeds in THF at −40°C, with slow warming to room temperature. Hydrolysis with dilute HCl liberates the sulfonylated acid, which is esterified with methanol under acidic conditions (H2SO4, reflux).

Reaction Scheme :

$$

\text{Pentanoic anhydride} + \text{ArSO}_2\text{MgBr} \xrightarrow{\text{THF, -40°C}} \text{5-(Benzenesulfonyl)pentanoic acid} \xrightarrow{\text{MeOH, H}^+} \text{Methyl ester}

$$

Optimization Insights :

Zinc-Mediated Cross-Coupling

Bis(2-pentyl)zinc reagents, as described in the patent, could be adapted for sulfonylation. Transmetalation with benzenesulfonyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh3)4) enables C–S bond formation. Esterification follows via standard Fischer-Speier conditions.

Esterification of Pre-Sulfonylated Carboxylic Acids

Carbodiimide-Mediated Esterification

5-(Benzenesulfonyl)pentanoic acid is esterified using methanol and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane. This method, though not directly cited in the sources, aligns with general esterification practices. The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography.

Advantages :

- High functional group tolerance.

- Scalable to multigram quantities.

Limitations :

- Requires stoichiometric DCC, complicating workup.

Comparative Analysis of Methodologies

Key Observations :

- Grignard-based routes offer superior yields but require stringent anhydrous conditions.

- Direct sulfonylation is operationally simpler but less efficient.

Mechanistic and Stereochemical Considerations

The stereoelectronic effects of the benzenesulfonyl group influence reaction pathways. Its strong electron-withdrawing nature stabilizes transition states in nucleophilic substitutions, favoring SN2 mechanisms in Grignard reactions. In contrast, Michael additions proceed via conjugate addition, with the sulfone group directing regioselectivity.

Scalability and Industrial Feasibility

Patent EP3670484B1 highlights the industrial viability of anhydride-based nucleophilic substitutions, emphasizing cost-effective reagent recycling. For this compound, scaling the Grignard method to kilogram-scale would necessitate:

- Continuous flow reactors for improved temperature control.

- Solvent recovery systems (e.g., THF distillation).

Analytical Validation and Characterization

Critical characterization data for this compound includes:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzenesulfonyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohols.

Substitution: Brominated benzenesulfonyl derivatives.

Scientific Research Applications

Methyl 5-(benzenesulfonyl)pentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-(benzenesulfonyl)pentanoate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

Pathways Involved: It may modulate oxidative stress pathways, enzyme inhibition, or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Activity

- Sulfonamide Derivatives (6b, 6a) : These exhibit high inhibitory activity against APN (IC₅₀ values in µM range) due to the sulfonamide group’s ability to coordinate with zinc in enzyme active sites . Yields (~87–89%) reflect efficient synthesis protocols .

- Phosphoryl Derivatives: Methyl 5-(diphenylphosphoryl)pentanoate (MW 316.33) may interact with kinase pathways, though specific activity data are unavailable .

- Heterocyclic Derivatives : Thiadiazole-containing analogs (e.g., 13c) show moderate cytotoxicity, with lower yields (59%) suggesting synthetic complexity .

Physicochemical Properties

- IR/NMR Profiles: Sulfonamide derivatives show ester carbonyl peaks at ~1730 cm⁻¹ (IR) and alkyl proton signals (δ 1.01–1.94 ppm in ¹H NMR) .

- Solubility : Benzenesulfonyl analogs are likely less polar than phosphoryl or thiadiazolyl derivatives, impacting bioavailability.

Pharmacological and Industrial Relevance

- Enzyme Inhibitors: Sulfonamide-based pentanoates are prioritized for APN inhibition, relevant in cancer and inflammation .

- Specialized Applications: Ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate serves as a high-purity reference standard in drug development , while tetrahydro-naphthyridine derivatives are intermediates in API synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(benzenesulfonyl)pentanoate, and how can reaction conditions be optimized?

- Methodology : A plausible route involves sulfonation of a pentanoate precursor. For example, coupling a benzenesulfonyl chloride derivative with methyl 5-aminopentanoate (or analogous intermediates) under basic conditions. Use NaH in anhydrous DMF as a base to deprotonate the precursor and facilitate nucleophilic substitution . Reaction optimization should include temperature control (0–25°C), inert atmosphere, and monitoring via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- NMR Analysis : Use - and -NMR to confirm the presence of the benzenesulfonyl group (aromatic protons at ~7.5 ppm) and ester methyl group (~3.6 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula , with expected isotopic patterns for sulfur .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>95% recommended for biological assays) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodology : Store in anhydrous conditions (desiccator, under argon) at –20°C to prevent hydrolysis of the ester or sulfonyl groups. Solubility tests indicate compatibility with DMSO, DMF, and dichloromethane. Avoid aqueous buffers unless immediately prior to use .

Advanced Research Questions

Q. How does the benzenesulfonyl group influence the compound’s reactivity in downstream derivatization?

- Methodology : The electron-withdrawing sulfonyl group activates adjacent positions for electrophilic substitution. For example, functionalization at the pentanoate chain’s terminal methyl group could involve radical bromination (using NBS and AIBN) or Mitsunobu reactions for hydroxylation. Monitor steric effects from the bulky sulfonyl group, which may necessitate longer reaction times .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodology :

- Dynamic Effects : Rotameric splitting in -NMR may arise from restricted rotation around the sulfonyl C–S bond. Variable-temperature NMR (e.g., –40°C to 60°C) can stabilize conformers and simplify spectra .

- Impurity Identification : Cross-check HRMS for unexpected adducts (e.g., sodium or potassium ions) and use 2D NMR (COSY, HSQC) to trace connectivity .

Q. What strategies mitigate ester hydrolysis during in vitro assays?

- Methodology :

- Buffer Selection : Use phosphate buffers (pH 6–7) instead of Tris-based buffers, which may catalyze hydrolysis.

- Prodrug Design : Replace the methyl ester with a more stable tert-butyl ester for prolonged activity, followed by enzymatic cleavage in target tissues .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.